Cas no 90389-57-4 (N-(4-Bromobenzyl)-1-butanamine hydrochloride)

N-(4-Bromobenzyl)-1-butanamine hydrochloride is a brominated aromatic amine derivative with applications in pharmaceutical and organic synthesis. The compound features a butylamine chain linked to a 4-bromobenzyl group, offering a reactive site for further functionalization. Its hydrochloride salt form enhances stability and solubility, facilitating handling in synthetic processes. The presence of the bromine atom provides a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable in medicinal chemistry and material science. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper storage under inert conditions is recommended to maintain its integrity.
N-(4-Bromobenzyl)-1-butanamine hydrochloride structure
90389-57-4 structure
Product Name:N-(4-Bromobenzyl)-1-butanamine hydrochloride
CAS No:90389-57-4
MF:C11H17BrClN
MW:278.616381406784
CID:2707010
PubChem ID:12285049
Update Time:2025-10-29

N-(4-Bromobenzyl)-1-butanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • AKOS000441859
    • BS-39618
    • MFCD07105377
    • 90389-57-4
    • N-[(4-bromophenyl)methyl]butan-1-amine;hydrochloride
    • N-(4-Bromobenzyl)-1-butanaminehydrochloride
    • N-(4-Bromobenzyl)-1-butanamine HCl
    • N-(4-Bromobenzyl)-1-butanamine hydrochloride
    • [(4-Bromophenyl)Methyl](Butyl)Amine HCl
    • [(4-Bromophenyl)Methyl](Butyl)Amine Hydrochloride
    • CHEMBL14005
    • MDL: MFCD07105377
    • Inchi: 1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H
    • InChI Key: NPFMCGRLOCPJDI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CNCCCC.Cl

Computed Properties

  • Exact Mass: 277.02329Da
  • Monoisotopic Mass: 277.02329Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 119
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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Additional information on N-(4-Bromobenzyl)-1-butanamine hydrochloride

Recent Advances in the Study of N-(4-Bromobenzyl)-1-butanamine Hydrochloride (CAS: 90389-57-4)

N-(4-Bromobenzyl)-1-butanamine hydrochloride (CAS: 90389-57-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and potential therapeutic applications.

One of the key areas of investigation has been the compound's role in the synthesis of novel pharmacophores. Researchers have utilized N-(4-Bromobenzyl)-1-butanamine hydrochloride as a building block in the development of compounds targeting central nervous system (CNS) disorders. Its structural features, including the bromobenzyl moiety, make it a versatile intermediate for the introduction of aromatic and aliphatic functionalities in drug design. Recent publications highlight its use in the synthesis of potential dopamine receptor modulators, which could have implications for treating Parkinson's disease and schizophrenia.

In terms of synthetic chemistry, advancements have been made in optimizing the production of N-(4-Bromobenzyl)-1-butanamine hydrochloride. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with higher yields and reduced byproducts. The researchers employed a reductive amination strategy, using 4-bromobenzaldehyde and 1-butanamine as starting materials, followed by hydrochloric acid treatment to obtain the hydrochloride salt. This method offers scalability and reproducibility, which are critical for industrial applications.

Pharmacological studies have also shed light on the compound's potential bioactivity. Preliminary in vitro assays suggest that derivatives of N-(4-Bromobenzyl)-1-butanamine hydrochloride exhibit moderate affinity for certain G-protein-coupled receptors (GPCRs). These findings, though still in the early stages, open avenues for further exploration in drug discovery. For instance, a recent patent application describes its use in developing ligands for sigma-1 receptors, which are implicated in neuroprotection and pain management.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic properties require further investigation. Researchers are also exploring structural modifications to enhance its bioavailability and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, N-(4-Bromobenzyl)-1-butanamine hydrochloride (CAS: 90389-57-4) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential bioactivity make it a subject of ongoing study. Future research will likely focus on optimizing its derivatives for therapeutic applications and addressing the current limitations. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its potential contributions to medicine.

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